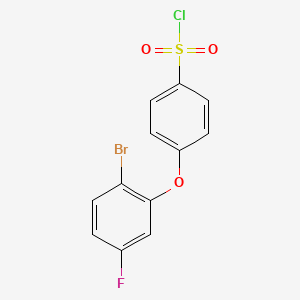

1-Bromo-3-chloro-5-(propan-2-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

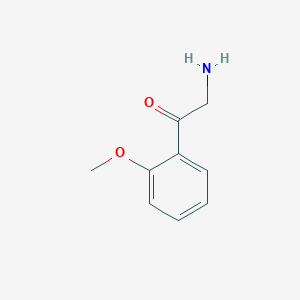

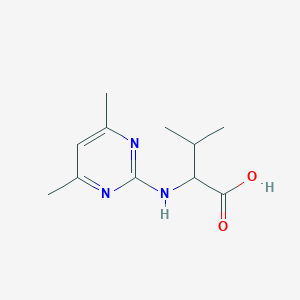

1-Bromo-3-chloro-5-(propan-2-yl)benzene is a chemical compound that belongs to the family of halogenated benzenes. It is commonly referred to as Bromochloroisopropylbenzene and is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in different fields of research.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound 1-Bromo-3-chloro-5-(propan-2-yl)benzene has been utilized as an intermediate in the synthesis of various non-peptide small molecular antagonists. For instance, it has been involved in the preparation of novel CCR5 antagonist benzamide derivatives, characterized for their biological activities through methods such as 1H NMR, 13C NMR, and MS (H. Bi, 2015). This showcases its role in the development of compounds with potential therapeutic applications.

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been examined to understand their supramolecular features, such as hydrogen bonding and π–π interactions. For example, studies on 1-bromo and 1-iodo derivatives have highlighted the importance of these interactions in determining the compounds' crystal packing and stability (Timo Stein et al., 2015).

Medicinal Chemistry

The chemical framework of this compound has been utilized in the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist. This compound demonstrates the role of such intermediates in the development of new drugs, with detailed characterization done through NMR, MS, and biological activity assessments (H. Bi, 2014).

Catalysis and Chemical Transformations

Research has also explored the catalytic applications of related compounds, particularly in transfer hydrogenation reactions. For instance, ionic liquid-based Ru(II)–phosphinite compounds, synthesized using similar bromo-chloro benzene derivatives, have shown efficiency in catalyzing the transfer hydrogenation of various ketones, with high conversions and excellent yield (M. Aydemir et al., 2014).

Antibacterial and Antimicrobial Studies

Furthermore, derivatives of this compound have been investigated for their antimicrobial properties. A study on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which could be synthesized from related intermediates, reported potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, surpassing that of reference drugs in most cases (K. Liaras et al., 2011).

Mécanisme D'action

Target of Action

Brominated and chlorinated benzene derivatives are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 1-Bromo-3-chloro-5-(propan-2-yl)benzene likely involves its participation in electrophilic aromatic substitution reactions . In these reactions, the bromine or chlorine atom on the benzene ring can be replaced by a nucleophile. This compound can also participate in Suzuki-Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that benzene derivatives can undergo various transformations, leading to the formation of a wide range of organic compounds . These transformations can impact multiple biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

The compound’s predicted boiling point is 2377±200 °C, and its predicted density is 1393±006 g/cm3 .

Propriétés

IUPAC Name |

1-bromo-3-chloro-5-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEVAAUCGASYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)

![2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2479366.png)

![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)